4-Fluoro-2-methoxyaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-2-methoxyaniline involves several key steps, including halogenation, nucleophilic substitution, and protection-deprotection strategies. Ragan et al. (2003) described an Ullman methoxylation process that includes the use of 2-fluoro-4-iodoaniline as a precursor, which is then subjected to methoxylation to produce 4-Fluoro-2-methoxyaniline (Ragan et al., 2003).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methoxyaniline reveals intriguing aspects of intramolecular and intermolecular interactions. Mzozoyana et al. (2019) synthesized a compound demonstrating strong intramolecular interaction between the fluorine and hydrogen atoms, indicative of the unique spatial arrangement and electronic effects in fluoro-substituted anilines (Mzozoyana et al., 2019).
Chemical Reactions and Properties
The reactivity of 4-Fluoro-2-methoxyaniline is influenced by its functional groups. For instance, the presence of the methoxy group can direct nucleophilic substitutions at the benzene ring, while the fluoro group affects the electronic properties and reactivity of the molecule. Pleixats and Marquet (1990) provided evidence of dual mechanistic pathways in the photoreaction of related fluoro-nitroanisoles, highlighting the complex reactivity patterns that may also be relevant to 4-Fluoro-2-methoxyaniline (Pleixats & Marquet, 1990).
Physical Properties Analysis
The physical properties of 4-Fluoro-2-methoxyaniline, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined by the molecular structure and the nature of its substituents. Studies specifically focusing on these aspects of 4-Fluoro-2-methoxyaniline were not found, but the methodologies used in the analysis of similar compounds can be applied to determine its physical properties.
Chemical Properties Analysis
The chemical properties of 4-Fluoro-2-methoxyaniline, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by the electron-withdrawing fluoro group and the electron-donating methoxy group. Leyva et al. (2015) explored the influence of fluoro- and methoxy- substitutions on the reactivity and NMR properties of related compounds, providing insights into how these groups might affect the chemical behavior of 4-Fluoro-2-methoxyaniline (Leyva et al., 2015).
Scientific Research Applications
Toxicity Assessment in Earthworms : A study titled "Metabonomic assessment of toxicity of 4‐fluoroaniline, 3,5‐difluoroaniline and 2‐fluoro‐4‐methylaniline to the earthworm Eisenia veneta (rosa): Identification of new endogenous biomarkers" by Bundy et al. (2002) explored the impact of similar compounds on earthworms. It identified potential biomarkers for xenobiotic exposure, showing that earthworms exposed to related compounds displayed altered chemical concentrations, suggesting its use in environmental toxicity studies (Bundy et al., 2002).
Detection of Biological Thiols in Pharmaceuticals : In the realm of pharmaceutical analysis, the research titled "High-performance liquid chromatographic determination of aliphatic thiols with aroylacrylic acids as fluorogenic percolumn derivatization reagents" by Gatti et al. (1990) demonstrated that derivatives of similar compounds could effectively identify biologically important thiols in pharmaceutical formulations through the formation of fluorescent adducts (Gatti et al., 1990).
Synthesis of Fluorinated Heterocyclic Compounds : Shi et al. (1996) in their study "Versatile 2-Fluoroacrylic Building Blocks for the Synthesis of Fluorinated Heterocyclic Compounds" highlighted the versatility of related compounds as building blocks for synthesizing various fluorine-bearing heterocyclic compounds like pyrazolones and coumarines, which are significant in medicinal chemistry (Shi, Wang, & Schlosser, 1996).
Synthesis and Redox Reactivity Studies : In "2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR," Leyva et al. (2015) explored the catalytic addition of methoxy- and fluoroanilines to 1,4-naphthoquinone, indicating their importance in synthetic chemistry and reactivity studies (Leyva et al., 2015).
Bioactivation and Toxicology : The bioactivation of fluorinated anilines, including 4-fluoroanilines, to reactive benzoquinoneimines was studied by Rietjens and Vervoort (1991) in "Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products." This research is relevant for understanding the toxicological aspects of these compounds (Rietjens & Vervoort, 1991).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRRMRUVYDETQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543136 | |
Record name | 4-Fluoro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxyaniline | |
CAS RN |
450-91-9 | |
Record name | 4-Fluoro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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